4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol
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Overview
Description
4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of a phenoxy group, a trifluoromethyl group, and a benzyl alcohol moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol typically involves the reaction of 4-(trifluoromethyl)benzyl alcohol with phenol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The phenoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The phenoxy and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological activities and influence the compound’s effectiveness in different applications .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzyl Alcohol: Shares the trifluoromethyl group but lacks the phenoxy group, resulting in different chemical properties and applications.
(±)-alpha-(Trifluoromethyl)benzyl Alcohol: Contains a similar trifluoromethyl group but differs in its stereochemistry and overall structure.
4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted compound with distinct properties and uses.
Uniqueness
4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the combination of its phenoxy and trifluoromethyl groups, which impart specific chemical reactivity and stability. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and properties .
Properties
CAS No. |
70783-33-4 |
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Molecular Formula |
C14H11F3O2 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)13(18)10-6-8-12(9-7-10)19-11-4-2-1-3-5-11/h1-9,13,18H |
InChI Key |
NNULRJTXYWIUCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(F)(F)F)O |
Origin of Product |
United States |
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